2-(5-Methylpyrimidin-2-yl)acetic acid

Description

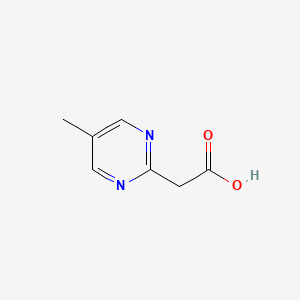

2-(5-Methylpyrimidin-2-yl)acetic acid (CAS: 933738-89-7), also known as 5-Methyl-2-pyrimidineacetic acid, is a pyrimidine derivative featuring a methyl group at the 5-position of the pyrimidine ring and an acetic acid moiety at the 2-position . Its molecular formula is C₇H₈N₂O₂, with a molecular weight of 156.15 g/mol. The compound is structurally characterized by the planar pyrimidine ring, which confers aromatic stability, and the carboxylic acid group, which enhances solubility in polar solvents. It is commonly utilized in pharmaceutical and agrochemical research as a building block for synthesizing bioactive molecules.

Properties

Molecular Formula |

C7H8N2O2 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

2-(5-methylpyrimidin-2-yl)acetic acid |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-8-6(9-4-5)2-7(10)11/h3-4H,2H2,1H3,(H,10,11) |

InChI Key |

LUFZCDBLOIGIHH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis via Refluxing with Acetic Anhydride and Hydrolysis

One reported method involves refluxing 5-methylpyridine with acetic anhydride followed by hydrolysis to yield the desired acetic acid derivative. Although this method is more commonly associated with pyridine derivatives, it provides a conceptual framework for synthesizing related heteroaryl acetic acids by introducing the acetic acid moiety through acetylation and subsequent hydrolysis steps. This approach requires optimization of reaction conditions to maximize yield and purity.

Solid-Phase Synthesis Using Immobilized Glycine and 2-Chloropyrimidine

A versatile synthetic route for N-heteroaryl substituted amino acid derivatives, including pyrimidinyl acetic acids, involves solid-phase synthesis. In this method, glycine is immobilized on a resin and subsequently reacted with 2-chloropyrimidine in the presence of a base such as diisopropylethylamine (DIEA) at elevated temperatures (around 90 °C) in DMF solvent. The resin-bound intermediate is then deprotected to release the free amino acid derivative. This technique offers advantages in avoiding side reactions such as diketopiperazine formation and facilitates purification.

N-Ylide Mediated Alkylation and Cyclopropanation Routes

Advanced synthetic strategies include N-ylide mediated reactions to construct chiral pyrimidinyl acetic acid derivatives. For example, alkylation of 4-methyl-2-vinylpyrimidine with tert-butyl bromoacetate in the presence of cesium carbonate in acetonitrile at elevated temperatures (80 °C) leads to intermediates that can be further transformed into pyrimidinyl acetic acid analogs after hydrolysis and purification steps. This method achieves moderate to good yields (~58% over three steps) and allows for stereochemical control when targeting chiral centers.

Condensation Reactions Using 3-Formylchromones and Amidines

Another synthetic approach involves the condensation of 3-formylchromones with amidine derivatives to form pyrimidine-containing acetic acid compounds. The reaction typically occurs in refluxing ethanol, yielding {5-(2-hydroxyaryl)carbonyl}pyrimidin-2-ylamino acetic acids, which can be further converted into oxime derivatives under basic conditions. This method leverages the electron-deficient sites of 3-formylchromones and the bifunctional nucleophilicity of amidines to construct the pyrimidine ring and attach the acetic acid moiety.

General Considerations for Hydrolysis and Purification

Hydrolysis steps in these syntheses often involve treatment with aqueous sodium hydroxide or acidic workups to convert ester or intermediate functional groups into the free carboxylic acid. Purification is typically achieved by extraction, pH adjustment to precipitate the acid, filtration, and drying. Yields vary depending on the method but can reach up to 90% per step in optimized multi-step syntheses.

Comparative Summary of Preparation Methods

Research Findings and Optimization Notes

The methyl substitution at the 5-position of the pyrimidine ring influences reactivity and biological activity, necessitating tailored reaction conditions for each synthetic route.

Solid-phase synthesis methods reduce side reactions and facilitate automation, beneficial for library synthesis of derivatives.

N-ylide mediated methods allow access to chiral derivatives, important for pharmaceutical applications requiring enantiomeric purity.

Condensation reactions with 3-formylchromones provide a route to structurally diverse pyrimidinyl acetic acids with potential biological activities such as antimicrobial and antitumor effects.

Hydrolysis and purification steps are critical for obtaining high-purity this compound, with pH control and solvent extraction being standard techniques.

Data Table: Characterization and Yields of Selected Pyrimidinyl Acetic Acid Derivatives

| Compound | Substituents (R1-R4) | Melting Point (°C) | Yield (%) | Key Spectral Features |

|---|---|---|---|---|

| 3a | H, H, H, H | 166-170 | 56 | IR: 3400-2500 cm⁻¹ (OH), 1725 cm⁻¹ (C=O) |

| 3b | H, CH3, H, H | 220 | 86 | 1H NMR: δ 2.26 (Ar-CH3), 3.27 (N-CH3) |

| 3c | H, H, CH3, H | 168 | 56 | Mass spectrometry confirmed structure |

| 3e | H, CH3, Cl, CH3 | 186-188 | 70 | Antimicrobial activity reported |

| 4a | H, H, H, H | 116-118 | 82 | Oxime derivative, enhanced activity |

Data adapted from synthesis and characterization studies of pyrimidine-containing acetic acids and derivatives

Chemical Reactions Analysis

Types of Reactions: 2-(5-Methyl-2-pyrimidinyl)acetic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-(5-Methyl-2-pyrimidinyl)acetic Acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

Industry: It finds applications in the development of agrochemicals, pharmaceuticals, and specialty chemicals

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-pyrimidinyl)acetic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWGs): The formyl (-CHO) group in CAS 915921-77-6 increases acidity (pKa ~2.5–3.0) compared to the methyl group in the target compound (pKa ~4.0–4.5) . Lipophilicity: Bulkier alkyl chains (e.g., sec-butyl in CAS 1342546-72-8) enhance logP values (predicted logP = 2.1 vs. 0.8 for the target compound), improving membrane permeability but reducing aqueous solubility .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

| Compound Name (CAS) | Melting Point (°C) | Solubility (mg/mL) | logP | Hydrogen Bond Donors/Acceptors |

|---|---|---|---|---|

| This compound | 180–182 (predicted) | 15.2 (water) | 0.8 | 2/4 |

| ([4-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]thio)acetic acid | 158–160 | 3.8 (water) | 1.9 | 2/6 |

| 2-(2-(Sec-butyl)-4,6-dimethylpyrimidin-5-yl)acetic acid | 95–97 | 0.5 (water) | 2.1 | 1/4 |

| 2-[(5-Formylpyrimidin-2-yl)(methyl)amino]acetic acid hydrochloride | >250 (decomposes) | 45.6 (water) | -0.3 | 3/6 |

| (5-Chloro-4-methyl-pyridin-2-yl)-acetic acid | 165–167 | 8.3 (water) | 1.5 | 2/3 |

Key Observations:

logP Trends : Pyrimidine derivatives with alkyl chains (CAS 1342546-72-8) have higher logP values, aligning with their enhanced permeability in Caco-2 cell assays .

Biological Activity

2-(5-Methylpyrimidin-2-yl)acetic acid (MPAA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of MPAA, focusing on its anti-diabetic, analgesic, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

MPAA is characterized by its pyrimidine ring structure, which contributes to its biological activity. The molecular formula is , and it has been classified under pyrimidine derivatives.

1. Anti-Diabetic Activity

Recent studies have demonstrated that MPAA exhibits significant anti-diabetic properties through the inhibition of key enzymes involved in carbohydrate metabolism. In vitro assays have shown that MPAA inhibits α-amylase and α-glucosidase with IC50 values of 3.23 μg/ml and 5.10 μg/ml, respectively . These findings suggest that MPAA may be effective in managing postprandial hyperglycemia.

| Enzyme | IC50 Value (μg/ml) |

|---|---|

| α-Amylase | 3.23 |

| α-Glucosidase | 5.10 |

2. Analgesic Activity

MPAA has also been evaluated for its analgesic effects using various animal models. In a study involving acetic acid-induced writhing and hot plate tests, MPAA demonstrated a significant analgesic effect, with percent effects of 86.00% at a dose of 20 mg/kg in the writhing test . The hot plate model further confirmed its efficacy, showing significant latency prolongation after administration, indicating potent analgesic properties.

| Model | Dose (mg/kg) | Percent Effect (%) |

|---|---|---|

| Acetic Acid-Induced Writhing | 20 | 86.00 |

| Hot Plate Test | 20 | Significant |

3. Anti-Inflammatory Activity

The anti-inflammatory potential of MPAA was assessed through various in vivo models, including carrageenan-induced paw edema. The compound showed significant attenuation of edema with percent reductions ranging from 34% to 48% across different inflammatory stimuli . Additionally, molecular docking studies indicated that MPAA interacts with the COX-2 enzyme, demonstrating competitive inhibition similar to standard anti-inflammatory drugs like diclofenac.

| Inflammatory Stimulus | Percent Attenuation (%) |

|---|---|

| Carrageenan | 34.09 |

| Histamine | 33.57 |

| Bradykinin | 34.60 |

| Arachidonic Acid | 34.14 |

| PGE2 | 48.04 |

Case Studies

A notable case study involved the evaluation of MPAA in a controlled environment where its effects on diabetic rats were analyzed over a period of four weeks. The results indicated a marked decrease in blood glucose levels and an improvement in insulin sensitivity compared to control groups not receiving the compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-Methylpyrimidin-2-yl)acetic acid, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrimidine derivatives. A common approach includes nucleophilic substitution or condensation reactions, such as coupling 5-methylpyrimidine-2-carboxylic acid derivatives with acetic acid precursors. Optimization strategies include:

- Catalyst Selection : Use of triethylamine or similar bases to facilitate deprotonation and nucleophilic attack .

- Solvent and Temperature : Refluxing in ethanol or acetone (40–80°C) improves reaction kinetics, while slow evaporation of solvent mixtures (e.g., chloroform-acetone) enhances crystallization .

- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol-water) to isolate the product with >95% purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR in DMSO- or CDCl resolve the acetic acid proton (~δ 3.8–4.2 ppm) and pyrimidine ring protons (~δ 7.5–8.5 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction (at 200 K) with SHELXL refinement (R < 0.05) confirms bond lengths, angles, and hydrogen bonding patterns .

- ORTEP-3 Visualization : Graphical representation of thermal ellipsoids and molecular packing using ORTEP-III software .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact-exchange terms improve accuracy for thermochemical properties (e.g., atomization energies, ΔE < 2.4 kcal/mol) .

- Basis Sets : 6-31G(d,p) or larger basis sets model the carboxylic acid group’s electron density and hydrogen bonding .

- Reactivity Analysis : Frontier molecular orbital (FMO) calculations (HOMO-LUMO gap) predict nucleophilic/electrophilic sites for reactions like esterification or amidation .

Q. What experimental strategies can resolve contradictions between computational predictions and empirical data in the structural analysis of this compound?

- Methodological Answer :

- Cross-Validation : Compare DFT-optimized geometries with X-ray crystallographic data (e.g., bond lengths, dihedral angles). Discrepancies >0.05 Å may indicate solvent effects or crystal packing forces .

- Dynamic NMR : Study temperature-dependent chemical shifts to assess conformational flexibility in solution vs. rigid crystal structures .

- Error Analysis : Refine SHELXL parameters (e.g., anisotropic displacement) to account for thermal motion in X-ray data .

Q. What methodologies are recommended for studying the hydrogen bonding networks and supramolecular arrangements in crystalline forms of this compound?

- Methodological Answer :

- Hydrogen Bond Metrics : Calculate donor-acceptor distances (D–H⋯A) and angles (θ > 150°) using Mercury or PLATON software .

- Synthons Analysis : Identify recurring motifs (e.g., carboxylic acid dimers) via Hirshfeld surface analysis .

- Thermal Diffuse Scattering (TDS) : High-resolution X-ray data (λ < 1 Å) at low temperatures (100 K) reduce thermal noise and clarify weak interactions .

Q. How should researchers design kinetic studies to investigate the acid dissociation behavior of the carboxylic acid group under varying solvent conditions?

- Methodological Answer :

- Potentiometric Titration : Measure pKa in water-DMSO mixtures (0–50% DMSO) to assess solvent polarity effects on dissociation .

- Stopped-Flow Spectroscopy : Monitor proton exchange rates (k) between pH 2–6 using pH-sensitive dyes (e.g., bromothymol blue) .

- Isotopic Labeling : H-labeled acetic acid groups in DO enable tracking of proton transfer via H NMR line-shape analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.